1-(2-Methylphenethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Methylphenethyl)piperazine” is an organic compound with the molecular formula C11H16N2 . It has a molecular weight of 176.26 . The compound is also known by its CAS Number: 39512-51-1 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Methylphenethyl)piperazine”, has been a subject of research. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylphenethyl)piperazine” is represented by the InChI Code: 1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 .
Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
“1-(2-Methylphenethyl)piperazine” has a molecular weight of 176.26 . Its IUPAC name is 1-(2-methylphenyl)piperazine .
Mechanism of Action
While the specific mechanism of action for “1-(2-Methylphenethyl)piperazine” is not mentioned in the search results, piperazine, a similar compound, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Future Directions
The future directions for “1-(2-Methylphenethyl)piperazine” and similar compounds could involve further exploration of their synthesis methods and potential applications. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, making them a key component of several drugs . Therefore, increasing the structural diversity of piperazine-containing drugs could be a potential area of future research .
properties
IUPAC Name |
1-[2-(2-methylphenyl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-4-2-3-5-13(12)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNYKLHRVSTELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenethyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.